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Compound of Interest

Compound Name: Ethyl 2,6-dimethylisonicotinate

CAS No.: 39965-80-5

Cat. No.: B1601442

Get Quote

CAS: 39965-80-5 | Formula: C₁₀H₁₃NO₂ | MW: 179.22 g/mol [1]

Executive Summary
Ethyl 2,6-dimethylisonicotinate (Ethyl 2,6-dimethylpyridine-4-carboxylate) is a critical

heterocyclic building block used in the development of pharmaceutical agents (e.g., anti-ulcer

benzimidazoles, calcium channel blockers) and agrochemicals.[1][2] While simple

isonicotinates are ubiquitous, the 2,6-dimethyl substitution pattern introduces steric and

electronic properties that enhance metabolic stability and lipophilicity in drug candidates.

This technical guide delineates three distinct synthesis pathways, prioritizing Process

Scalability and Atom Economy. The primary recommended route—The Dehydroacetic Acid

(DHA) Pathway—utilizes abundant biomass-derived precursors and modern palladium-

catalyzed carbonylation to achieve high purity without the safety risks associated with classical

nitration routes.
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To synthesize Ethyl 2,6-dimethylisonicotinate efficiently, we must install the ester

functionality at the C4 position of the pyridine ring while maintaining methyl groups at C2 and

C6.

Strategic Disconnects:

Ester Bond Formation: Carbonylation of a C4-halogenated precursor.

Pyridine Ring Construction: Cyclization of 1,3,5-tricarbonyl equivalents (Dehydroacetic acid).

C4-Functionalization: Nucleophilic aromatic substitution (

) or radical alkylation (Minisci).
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Figure 1: Retrosynthetic tree highlighting the preferred Dehydroacetic Acid route

(Green/Yellow) versus the legacy Lutidine route (Red).[1]

Primary Pathway: The Dehydroacetic Acid (DHA)
Route
Best for: Scalability, Safety, High Purity.

This route leverages Dehydroacetic acid, an industrial chemical derived from diketene, to

construct the pyridine core with the correct 2,6-dimethyl substitution pattern in a single step.

Step 1: Ammonolysis to 2,6-Dimethyl-4-pyridone
The pyrone ring of DHA is converted to a pyridone ring via reaction with ammonia.[1][3] This

sets the nitrogen atom and the 2,6-methyl groups.

Reagents: Dehydroacetic acid (DHA), Aqueous Ammonia (28-30%).

Conditions: Hydrothermal/Reflux (100°C), 4-6 hours.

Mechanism: Nucleophilic attack of

on the lactone carbonyl, ring opening, decarboxylation, and recyclization.

Protocol:

Suspend Dehydroacetic acid (1.0 eq) in Aqueous Ammonia (5.0 eq).

Heat the mixture to reflux (approx. 100°C). The solid will dissolve as the reaction proceeds.

Maintain reflux for 5 hours.

Cool to 0-5°C to crystallize the product.

Filter the 2,6-dimethyl-4-pyridone precipitate, wash with ice-cold water, and dry.[1]

Yield: 85-90%.[1]
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Appearance: White to off-white crystalline solid.[1]

Step 2: Deoxychlorination to 4-Chloro-2,6-
dimethylpyridine
The tautomeric 4-hydroxypyridine is converted to the 4-chloro derivative, creating a handle for

carbonylation.[1]

Reagents: 2,6-Dimethyl-4-pyridone, Phosphorus Oxychloride (

).[1]

Conditions: Reflux (105°C), 2-4 hours.

Protocol:

Place 2,6-Dimethyl-4-pyridone (10 g) in a round-bottom flask.

Cautiously add

(30 mL). (Exothermic).

Heat to reflux for 3 hours. The mixture will become a clear dark solution.

Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

Neutralize with

or

to pH 8-9.

Extract with Dichloromethane (DCM) (

mL).

Dry organic layer over

and concentrate to yield 4-Chloro-2,6-dimethylpyridine.[1]

Yield: 75-80%.[1]
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Note: The product is volatile; avoid prolonged high-vacuum exposure.[1]

Step 3: Palladium-Catalyzed Carbonylation (The
"Modern" Step)
This step installs the ethyl ester directly at C4 using carbon monoxide and ethanol.

Reagents: 4-Chloro-2,6-dimethylpyridine, Ethanol (solvent/reactant), CO gas (balloon or

autoclave).[1]

Catalyst:

(1-3 mol%), Ligand (dppf or DPEPhos).

Base: Triethylamine (

) or

.

Protocol:

In a pressure vessel (autoclave), charge 4-Chloro-2,6-dimethylpyridine (1.0 eq),

(0.02 eq), dppf (0.04 eq), and

(2.0 eq).

Add Ethanol (10-20 volumes).

Purge with Nitrogen, then pressurize with Carbon Monoxide (CO) to 5-10 bar (or use a

balloon for small scale with longer times).

Heat to 100°C for 12-16 hours.

Cool, vent CO (fume hood!), and filter through Celite to remove Pd black.

Concentrate the filtrate and purify via distillation or silica gel chromatography

(Hexane/EtOAc).
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Yield: >85%.[4][5][6][7]

Product:Ethyl 2,6-dimethylisonicotinate.[1][2][4][5]

Alternative Pathway: The N-Oxide Route (Legacy)
Best for: Laboratories without high-pressure CO capabilities.[1]

This classical route oxidizes 2,6-lutidine to the N-oxide, activating the C4 position for

electrophilic nitration, followed by substitution.
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Figure 2: The N-Oxide activation pathway involves sequential oxidation, nitration, and

cyanation.[1]

Key Steps:

N-Oxidation: 2,6-Lutidine +

/AcOH

2,6-Lutidine N-oxide.[1]

Nitration: N-oxide +

/

(100°C)

4-Nitro-2,6-dimethylpyridine N-oxide.[1]

Safety Warning: Energetic reaction; potential for runaway exotherm.
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Substitution/Reduction: The nitro group is displaced by cyanide (using TMSCN/DBU) to form

4-cyano-2,6-lutidine, which is then hydrolyzed/esterified to the target.

Process Comparison & Optimization
Parameter DHA Route (Recommended) N-Oxide Route (Alternative)

Starting Material
Dehydroacetic Acid (Cheap,

Bio-based)
2,6-Lutidine (Petrochemical)

Step Count 3 Linear Steps 4-5 Linear Steps

Safety Profile
Moderate (Uses CO gas,

POCl3)

Low (Uses HNO3/H2SO4,

Nitro intermediates)

Atom Economy High
Low (Stoichiometric waste

from nitration)

Purification Distillation/Crystallization
Chromatography often

required

Scalability Excellent (Industrial Standard)
Poor (Safety constraints on

nitration)

Optimization Tips for the DHA Route
Solvent Selection: In the carbonylation step, using absolute ethanol is critical. Moisture

competes with ethanol, producing the free acid (2,6-dimethylisonicotinic acid) instead of the

ethyl ester.

Catalyst Recovery: For large batches, use

(heterogeneous) instead of

to simplify catalyst removal, though reaction times may increase.

POCl3 Handling: Quenching POCl3 reactions produces massive amounts of HCl gas. Use a

scrubber system containing NaOH solution.
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Dehydroacetic Acid Chemistry:BenchChem Technical Guide. "Synthesis of 2,6-Dimethyl-4-

pyridone from Dehydroacetic Acid."

Carbonylation of Chloropyridines:Journal of Molecular Catalysis A: Chemical. "Palladium-

catalyzed carbonylation of aryl and heteroaryl chlorides."[1] (General methodology

reference).

N-Oxide Nitration Route:ChemicalBook. "Synthesis of 2,6-Dimethyl-4-nitropyridine 1-oxide."

CAS Registry Data: PubChem Compound Summary for Ethyl 2,6-dimethylisonicotinate
(CAS 39965-80-5).

General Pyridine Synthesis:Organic Syntheses, Coll. Vol. 4, p. 238 (Dehydroacetic acid

prep).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1601442/docs#advanced-synthesis-protocols-for-
ethyl-2-6-dimethylisonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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